2-Amino-6-chloro-5-fluorobenzonitrile
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Overview
Description
2-Amino-6-chloro-5-fluorobenzonitrile is an organic compound with the molecular formula C7H4ClFN2 It is a derivative of benzonitrile, where the benzene ring is substituted with amino, chloro, and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-6-chloro-5-fluorobenzonitrile can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 2,6-difluorobenzonitrile with ammonia. This reaction typically occurs under mild conditions, where one of the activated fluorine atoms is displaced by the amino group .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar nucleophilic substitution reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-chloro-5-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino, chloro, and fluoro groups can participate in substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as ammonia, amines, and alkoxides. These reactions typically occur under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amino, chloro, or fluoro derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Scientific Research Applications
2-Amino-6-chloro-5-fluorobenzonitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-6-chloro-5-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The amino, chloro, and fluoro groups contribute to its reactivity and binding affinity with various biomolecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloro-6-fluorobenzonitrile: Similar in structure but with different substitution patterns.
2-Amino-6-fluorobenzonitrile: Lacks the chloro group, leading to different chemical properties.
2-Amino-5-fluorobenzonitrile: Lacks both the chloro and fluoro groups, resulting in distinct reactivity.
Uniqueness
2-Amino-6-chloro-5-fluorobenzonitrile is unique due to the presence of all three substituents (amino, chloro, and fluoro) on the benzene ring. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
6-amino-2-chloro-3-fluorobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-7-4(3-10)6(11)2-1-5(7)9/h1-2H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFOSLPPNMDVSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)C#N)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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